molecular formula C5H7F3N2 B1373982 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile CAS No. 1341612-55-2

2-[(3,3,3-Trifluoropropyl)amino]acetonitrile

Cat. No.: B1373982
CAS No.: 1341612-55-2
M. Wt: 152.12 g/mol
InChI Key: IDBIINOWBNGHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,3,3-Trifluoropropyl)amino]acetonitrile is a chemical compound with the molecular formula C5H7F3N2 and a molecular weight of 152.12 g/mol . It is characterized by the presence of a trifluoropropyl group attached to an aminoacetonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile typically involves the reaction of 3,3,3-trifluoropropylamine with chloroacetonitrile under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,3,3-Trifluoropropyl)amino]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,3,3-Trifluoropropyl)amino]acetonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoropropyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,3,3-Trifluoropropyl)amino]acetonitrile is unique due to the presence of the trifluoropropyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of fluorinated organic molecules and specialty chemicals .

Biological Activity

Chemical Structure and Properties

The chemical formula for 2-[(3,3,3-Trifluoropropyl)amino]acetonitrile is C5H8F3N. The presence of both polar (amine and nitrile) and non-polar (trifluoropropyl) functional groups suggests interesting solubility properties that could influence its biological activity and interactions with biological targets.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing trifluoropropyl groups have been evaluated for their ability to inhibit bacterial growth. While specific data on this compound is scarce, its structural analogs have shown promise against various pathogens.

Cytotoxicity and Anti-Cancer Activity

In studies focusing on compounds with similar functionalities, such as those containing acetonitrile or trifluoropropyl groups, cytotoxic effects have been observed against cancer cell lines. For example, compounds derived from fluorinated amines have demonstrated selective toxicity towards human cancer cell lines while exhibiting lower toxicity to normal cells. This suggests that this compound may also possess anti-cancer properties worthy of further exploration.

The exact mechanism of action for this compound remains to be elucidated. However, compounds with similar structures often interact with biological targets through:

  • Enzyme Inhibition : Many fluorinated compounds act as inhibitors of key enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The amphiphilic nature of the compound may allow it to interact with cell membranes, influencing permeability and cellular uptake.

Case Study 1: Structure-Activity Relationship (SAR)

A study investigating various fluorinated amines found that modifications in the trifluoropropyl group significantly affected the biological activity of the compounds. The introduction of polar groups enhanced solubility and biological interactions, suggesting a potential pathway for optimizing the efficacy of this compound in therapeutic applications.

CompoundStructureActivityReference
AR1-NH-CNModerate Antimicrobial
BR2-NH-CNHigh Cytotoxicity
CR1-NH-CF3Low Cytotoxicity

Case Study 2: Synthesis and Application

The synthesis of this compound has been explored in the context of developing novel materials with antimicrobial properties. Its incorporation into polymer matrices has shown enhanced resistance to microbial colonization.

Properties

IUPAC Name

2-(3,3,3-trifluoropropylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N2/c6-5(7,8)1-3-10-4-2-9/h10H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBIINOWBNGHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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